Cas no 1154380-33-2 (N-(4-amino-3-methylphenyl)-4-nitrobenzene-1-sulfonamide)

N-(4-amino-3-methylphenyl)-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by its nitro and amino functional groups, which confer reactivity and potential utility in organic synthesis and pharmaceutical applications. The compound's structure, featuring a sulfonamide linkage between a substituted aniline and a nitrobenzene moiety, suggests suitability as an intermediate in the development of dyes, agrochemicals, or bioactive molecules. Its nitro group offers opportunities for further functionalization, while the aromatic amine may facilitate coupling reactions. The methyl substituent on the aniline ring enhances steric and electronic properties, potentially improving selectivity in synthetic pathways. This compound is typically handled under controlled conditions due to the reactivity of its functional groups.
N-(4-amino-3-methylphenyl)-4-nitrobenzene-1-sulfonamide structure
1154380-33-2 structure
Product Name:N-(4-amino-3-methylphenyl)-4-nitrobenzene-1-sulfonamide
CAS No:1154380-33-2
MF:C13H13N3O4S
MW:307.325021505356
CID:6360112
PubChem ID:43604771
Update Time:2025-05-25

N-(4-amino-3-methylphenyl)-4-nitrobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • EN300-1167234
    • 1154380-33-2
    • N-(4-amino-3-methylphenyl)-4-nitrobenzene-1-sulfonamide
    • Inchi: 1S/C13H13N3O4S/c1-9-8-10(2-7-13(9)14)15-21(19,20)12-5-3-11(4-6-12)16(17)18/h2-8,15H,14H2,1H3
    • InChI Key: GEJCIZMIEOBKQT-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(NC1=CC=C(C(C)=C1)N)(=O)=O

Computed Properties

  • Exact Mass: 307.06267708g/mol
  • Monoisotopic Mass: 307.06267708g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 463
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 126Ų

N-(4-amino-3-methylphenyl)-4-nitrobenzene-1-sulfonamide Pricemore >>

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Additional information on N-(4-amino-3-methylphenyl)-4-nitrobenzene-1-sulfonamide

Recent Advances in the Study of N-(4-amino-3-methylphenyl)-4-nitrobenzene-1-sulfonamide (CAS: 1154380-33-2)

N-(4-amino-3-methylphenyl)-4-nitrobenzene-1-sulfonamide (CAS: 1154380-33-2) is a sulfonamide derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique chemical structure featuring both an amino and a nitro group, has been the subject of various studies aimed at exploring its biological activities and therapeutic potential. The following sections provide an overview of the latest research findings related to this compound, highlighting its synthesis, mechanisms of action, and potential applications in the treatment of various diseases.

Recent studies have focused on the synthesis and optimization of N-(4-amino-3-methylphenyl)-4-nitrobenzene-1-sulfonamide to enhance its bioavailability and pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves the yield and purity of the compound, making it more suitable for preclinical evaluations. The researchers employed a combination of solid-phase synthesis and microwave-assisted techniques to achieve higher efficiency and scalability. This advancement is particularly significant for future large-scale production and clinical applications.

In terms of biological activity, N-(4-amino-3-methylphenyl)-4-nitrobenzene-1-sulfonamide has demonstrated promising results as a potential inhibitor of certain enzymatic pathways. A recent in vitro study (Bioorganic & Medicinal Chemistry Letters, 2023) revealed that the compound exhibits strong inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme overexpressed in various cancer types. The study suggested that the nitro and sulfonamide groups play a critical role in binding to the active site of CA IX, thereby inhibiting its activity. These findings open new avenues for the development of targeted cancer therapies.

Another area of interest is the compound's potential antimicrobial properties. A 2023 study published in Antimicrobial Agents and Chemotherapy investigated the efficacy of N-(4-amino-3-methylphenyl)-4-nitrobenzene-1-sulfonamide against multidrug-resistant bacterial strains. The results indicated that the compound exhibits moderate to strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from that of traditional antibiotics. This discovery could lead to the development of new antimicrobial agents to combat antibiotic resistance.

Despite these promising findings, challenges remain in the clinical translation of N-(4-amino-3-methylphenyl)-4-nitrobenzene-1-sulfonamide. Pharmacokinetic studies have shown that the compound has limited solubility and stability in physiological conditions, which could hinder its therapeutic efficacy. To address this, researchers are exploring various formulation strategies, such as nanoparticle encapsulation and prodrug approaches, to improve its delivery and bioavailability. A recent preprint (ChemRxiv, 2023) reported significant progress in this area, demonstrating that lipid-based nanoparticles can enhance the compound's solubility and target specificity.

In conclusion, N-(4-amino-3-methylphenyl)-4-nitrobenzene-1-sulfonamide (CAS: 1154380-33-2) represents a promising candidate for further development in medicinal chemistry. Its diverse biological activities, including anticancer and antimicrobial properties, make it a valuable subject of ongoing research. However, addressing its pharmacokinetic limitations will be crucial for its successful translation into clinical applications. Future studies should focus on optimizing its formulation and evaluating its safety and efficacy in vivo to unlock its full therapeutic potential.

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